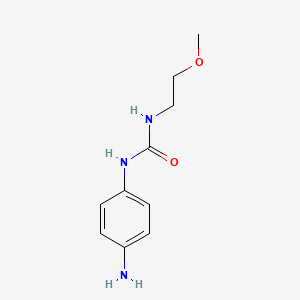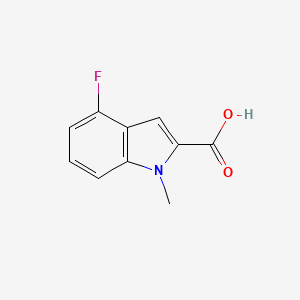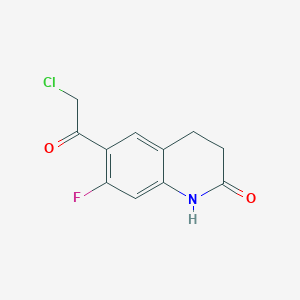![molecular formula C8H16N2O5S B1517770 4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid CAS No. 1096896-15-9](/img/structure/B1517770.png)
4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid
描述
4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid is a chemical compound with the molecular formula C8H16N2O5S. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a sulfamoyl group attached to a butanoic acid backbone, which contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid typically involves multiple steps, starting with the reaction of butanoic acid with methylamine to form the corresponding amide. Subsequent reactions with chlorosulfonic acid and methyl carbamate yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions: 4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions may produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, 4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural features allow it to interact with various biological targets.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. It could be used in the development of new drugs or as a component in pharmaceutical formulations.
Industry: Industrially, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable asset in various industrial processes.
作用机制
The mechanism by which 4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
相似化合物的比较
4-Methylaminosulfonylbutanoic acid: Similar in structure but lacks the carbamoyl group.
Methyl carbamate: A simpler compound without the sulfamoyl group.
Butanoic acid derivatives: Other derivatives of butanoic acid with different functional groups.
Uniqueness: 4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid stands out due to its combination of sulfamoyl and carbamoyl groups, which contribute to its unique reactivity and potential applications. This combination allows for a broader range of chemical transformations and biological interactions compared to similar compounds.
属性
IUPAC Name |
4-[methyl-[2-(methylamino)-2-oxoethyl]sulfamoyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O5S/c1-9-7(11)6-10(2)16(14,15)5-3-4-8(12)13/h3-6H2,1-2H3,(H,9,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQBVQCZKQBNPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C)S(=O)(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


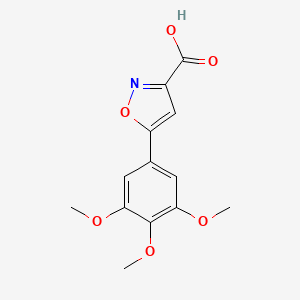
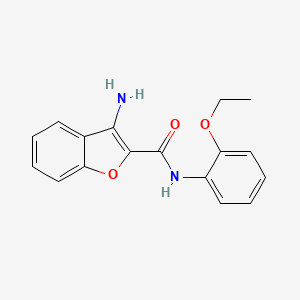
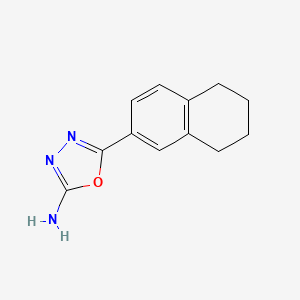
![5-Amino-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B1517693.png)

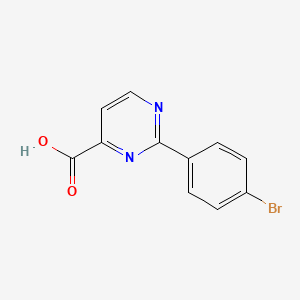
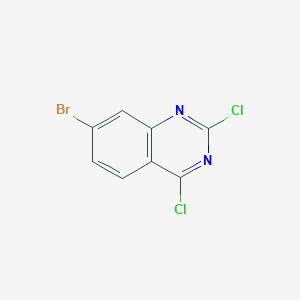
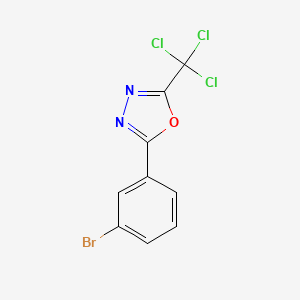
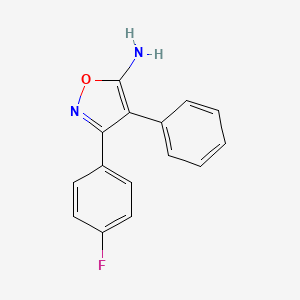

![Acetic acid, [2-(2-propenyloxy)phenoxy]-](/img/structure/B1517705.png)
